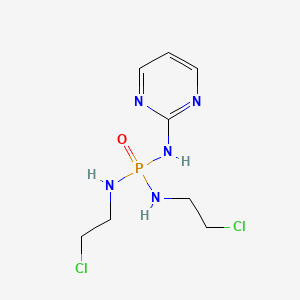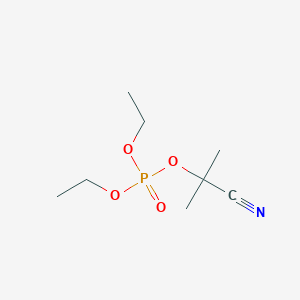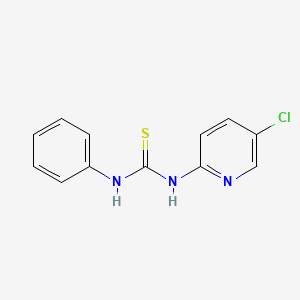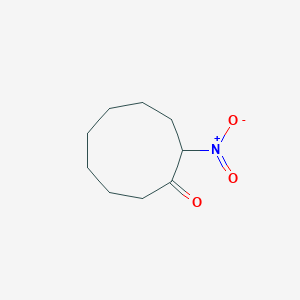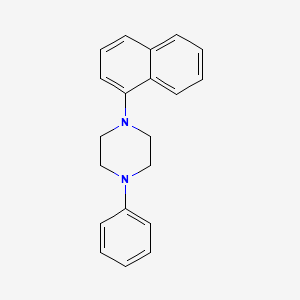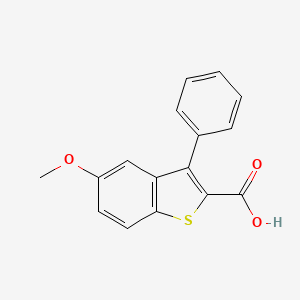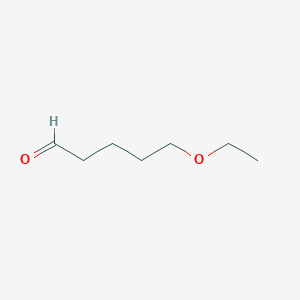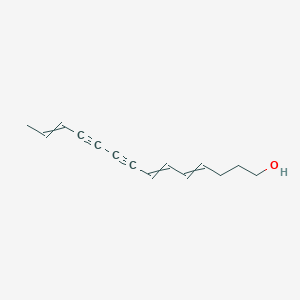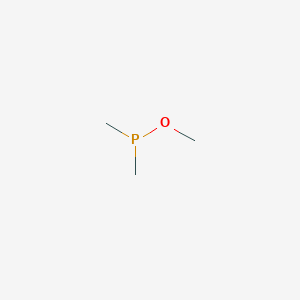
Phosphinous acid, dimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, dimethyl-, methyl ester is an organophosphorus compound with the chemical formula (CH₃)₂P(O)CH₃ It is a derivative of phosphinous acid and is characterized by the presence of a phosphorus atom bonded to two methyl groups and one methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinous acid, dimethyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of dimethylphosphine oxide with methanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester being facilitated by the presence of an acid or base catalyst.
Another method involves the reaction of dimethylphosphine with methyl iodide, followed by oxidation to form the desired ester. This method requires careful control of reaction conditions to ensure the selective formation of the ester without over-oxidation.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinous acid, dimethyl-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dimethylphosphinic acid.
Reduction: Reduction reactions can convert the ester to dimethylphosphine.
Substitution: The ester can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Dimethylphosphinic acid.
Reduction: Dimethylphosphine.
Substitution: Various substituted phosphinous acid derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, dimethyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphinous acid, dimethyl-, methyl ester involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, making the ester useful in catalytic processes. Additionally, the ester can undergo hydrolysis to release dimethylphosphinic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Phosphinous acid, dimethyl-, methyl ester can be compared with other similar compounds such as:
Dimethylphosphine oxide: Similar in structure but lacks the methoxy group.
Dimethylphosphinic acid: The oxidized form of the ester.
Methylphosphonic acid: Contains a phosphorus atom bonded to a methyl group and two hydroxyl groups.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
20502-88-9 |
|---|---|
Molekularformel |
C3H9OP |
Molekulargewicht |
92.08 g/mol |
IUPAC-Name |
methoxy(dimethyl)phosphane |
InChI |
InChI=1S/C3H9OP/c1-4-5(2)3/h1-3H3 |
InChI-Schlüssel |
ODXKYOFRPVSRTK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


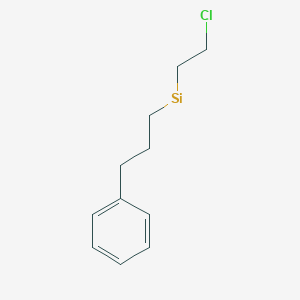

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

